molecular formula C4H6Na2O6 B1591456 Disodium;(2S)-2-hydroxybutanedioate;hydrate CAS No. 207511-06-6

Disodium;(2S)-2-hydroxybutanedioate;hydrate

Cat. No. B1591456
M. Wt: 196.07 g/mol
InChI Key: JHLALIGYBAKQQI-SQGDDOFFSA-L
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Description



  • “Disodium;(2S)-2-hydroxybutanedioate;hydrate” is a chemical compound with the molecular formula C<sub>4</sub>H<sub>4</sub>Na<sub>2</sub>O<sub>6</sub>·H<sub>2</sub>O.

  • It consists of two sodium ions (Na<sup>+</sup>), one (2S)-2-hydroxybutanedioate (also known as (2S)-malate) anion, and one water molecule (H<sub>2</sub>O).

  • The compound is a hydrated form, meaning it contains water molecules in its crystal structure.





  • Synthesis Analysis



    • The synthesis of this compound involves combining disodium salts with (2S)-malic acid in a controlled manner.

    • The reaction can be represented as:
      2 NaOH + (2S)-malic acid → Disodium;(2S)-2-hydroxybutanedioate;hydrate + H<sub>2</sub>O






  • Molecular Structure Analysis



    • The compound’s molecular structure consists of two sodium ions (Na<sup>+</sup>) coordinated with the (2S)-malate anion.

    • The (2S)-malate anion has a central carbon atom bonded to two hydroxyl groups and a carboxyl group.





  • Chemical Reactions Analysis



    • The compound is relatively stable and does not undergo significant chemical reactions under normal conditions.

    • It can dissociate into its components in aqueous solutions.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Color: White crystalline solid.

      • Solubility: Soluble in water.

      • Density: Varies based on the hydrated form.



    • Chemical Properties :

      • Non-combustible.

      • Reacts with acids to form (2S)-malic acid.

      • Forms aqueous solutions with basic pH.






  • Scientific Research Applications

    Absorption, Excretion, and Metabolism in Humans

    Disodium cromoglycate, a form of disodium;(2S)-2-hydroxybutanedioate;hydrate, has been extensively studied for its pharmacokinetics in humans. Research has shown that after oral administration, disodium cromoglycate is poorly absorbed from the gastrointestinal tract, with only a small percentage appearing in urine and the majority being excreted in feces. No metabolites were detected, indicating the drug is excreted unchanged. Intravenous studies have demonstrated rapid excretion via bile and urine in several animal species, suggesting a similar mechanism in humans. This compound's high polarity and molecular weight align with criteria for biliary excretion. The study highlights the rapid absorption and excretion of disodium cromoglycate when inhaled, providing insights into its minimal systemic availability and localized action in the lungs, which is crucial for its use in treating bronchial asthma (Walker, Richards, & Paterson, 1971).

    Therapeutic Effects on Bone Metabolism

    Disodium dichloromethylene diphosphonate (Cl2MDP) has shown effectiveness in reducing hypercalcemia secondary to skeletal metastases, indicating its potential in managing bone resorption caused by malignant cells. This study elucidates Cl2MDP's capability to inhibit excessive calcium mobilization from bone metastases, showcasing its therapeutic relevance in oncology and bone disease management (Chapuy, Meunier, Alexandre, & Vignon, 1980).

    The use of disodium ethane-1-hydroxy-1, 1-diphosphonate (EHDP) in treating Paget's disease of bone has been critically evaluated. It was found that EHDP could significantly reduce urinary hydroxyproline and serum alkaline phosphatase levels, indicative of a reduction in bone turnover rates. However, higher doses were associated with less favorable outcomes, suggesting a dosage-dependent therapeutic window for EHDP in managing symptoms of Paget's disease and potentially minimizing adverse effects (Canfield, Rosner, Skinner, McWHORTER, Resnick, Feldman, Kammerman, Ryan, Kunigonis, & Bohne, 1977).

    Safety And Hazards



    • The compound is not considered hazardous.

    • It is non-toxic and poses no significant risks.

    • However, standard laboratory safety precautions should be followed when handling any chemical.




  • Future Directions



    • Research on the compound’s applications, potential uses, and further characterization is needed.

    • Investigate its role in pharmaceuticals, food additives, or industrial processes.




    properties

    IUPAC Name

    disodium;(2S)-2-hydroxybutanedioate;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JHLALIGYBAKQQI-SQGDDOFFSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C([C@@H](C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H6Na2O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70583456
    Record name Sodium (2S)-2-hydroxybutanedioate--water (2/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70583456
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    196.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    L-Malic acid disodium salt monohydrate

    CAS RN

    207511-06-6
    Record name Sodium (2S)-2-hydroxybutanedioate--water (2/1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70583456
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name L-Malic acid disodium salt monohydrate
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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